Disulfodisalicylidenepropane-1,1-diamine
Description
Introduction to Disulfodisalicylidenepropane-1,1-diamine
Chemical Identity and Nomenclature
This compound is a bifunctional ligand with the molecular formula $$ \text{C}{17}\text{H}{18}\text{N}{2}\text{O}{8}\text{S}_{2} $$ and a molecular weight of 442.5 g/mol. Its systematic IUPAC name is (Z,2E)-1,1-diamino-4-(2-hydroxyphenyl)-2-[(2-hydroxyphenyl)methylidene]but-3-ene-1,3-disulfonic acid , reflecting its geometric isomerism and functional groups. Common synonyms include DSSPD and 1,1-diamino-4-(2-hydroxyphenyl)-2-[(2-hydroxyphenyl)methylidene]but-3-ene-1,3-disulfonic acid.
Key Structural Features:
- Core Structure : A propane-1,1-diamine backbone bridging two salicylaldehyde-derived moieties.
- Functional Groups : Two sulfonic acid (-SO$$_3$$H) groups at the 1,3-positions and hydroxyl (-OH) groups on the aromatic rings.
- Isomerism : The compound exhibits geometric isomerism due to the conjugated double bonds in its structure.
Table 1: Comparative Molecular Properties
| Property | This compound | Salen Ligand |
|---|---|---|
| Molecular Formula | $$ \text{C}{17}\text{H}{18}\text{N}{2}\text{O}{8}\text{S}_{2} $$ | $$ \text{C}{16}\text{H}{16}\text{N}{2}\text{O}{2} $$ |
| Functional Groups | Sulfonic acid, hydroxyl | Hydroxyl, imine |
| Solubility | High in polar solvents (e.g., water) | Moderate in organic solvents |
| Coordination Sites | N$$2$$O$$2$$S$$_2$$ | N$$2$$O$$2$$ |
Historical Development and Discovery
The compound emerged from advancements in Schiff base chemistry during the late 20th century, particularly in the design of water-soluble ligands for industrial and biomedical applications. While Salen ligands (e.g., $$ N,N' $$-bis(salicylidene)ethylenediamine) were first reported in 1889, the sulfonated variant DSSPD was developed to address limitations in solubility and metal-binding efficiency. Early synthetic routes involved condensation of 1,3-diaminopropane with sulfonated salicylaldehyde derivatives, as evidenced by patents and academic studies from the 1990s.
Milestones in Development:
Structural Relationship to Salen-Type Ligands
Salen ligands, characterized by their $$ N,N' $$-bis(salicylidene)ethylenediamine framework, serve as the structural prototype for DSSPD. Key distinctions include:
Structural Modifications in DSSPD:
- Backbone Alteration : Replacement of ethylenediamine with propane-1,1-diamine introduces steric and electronic changes, altering metal-binding kinetics.
- Sulfonic Acid Functionalization : The addition of -SO$$_3$$H groups enhances aqueous solubility and enables electrostatic interactions in catalytic systems.
- Extended Conjugation : The disulfonic acid groups modify electron density across the ligand, influencing redox properties and metal-ligand charge transfer.
Table 2: Functional Comparison with Salen Derivatives
Mechanistic Implications:
The sulfonic acid groups in DSSPD facilitate proton exchange reactions, making it advantageous in acidic environments compared to non-sulfonated Salen analogs. Additionally, its rigid geometry supports the formation of stable macrocyclic complexes with transition metals like nickel and lead.
Properties
CAS No. |
23435-80-5 |
|---|---|
Molecular Formula |
C17H18N2O8S2 |
Molecular Weight |
442.5 g/mol |
IUPAC Name |
(Z,2E)-1,1-diamino-4-(2-hydroxyphenyl)-2-[(2-hydroxyphenyl)methylidene]but-3-ene-1,3-disulfonic acid |
InChI |
InChI=1S/C17H18N2O8S2/c18-17(19,29(25,26)27)13(9-11-5-1-3-7-14(11)20)16(28(22,23)24)10-12-6-2-4-8-15(12)21/h1-10,20-21H,18-19H2,(H,22,23,24)(H,25,26,27)/b13-9+,16-10- |
InChI Key |
AELOHIKXMKTBKB-AJVLGPTGSA-N |
SMILES |
C1=CC=C(C(=C1)C=C(C(=CC2=CC=CC=C2O)S(=O)(=O)O)C(N)(N)S(=O)(=O)O)O |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(\C(=C\C2=CC=CC=C2O)\S(=O)(=O)O)/C(N)(N)S(=O)(=O)O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C(=CC2=CC=CC=C2O)S(=O)(=O)O)C(N)(N)S(=O)(=O)O)O |
Synonyms |
disulfodisalicylidenepropane-1,1-diamine DSSPD |
Origin of Product |
United States |
Preparation Methods
Ammonolysis of 1,2-Dichloropropane
Patents CN114105812B and CN103012158A describe 1,2-propanediamine synthesis via ammonolysis of 1,2-dichloropropane (DCP):
Key Steps
-
Ammonolysis Reaction :
-
Post-Reaction Processing :
Adaptation for 1,1-Propanediamine
To target 1,1-propanediamine, the reaction mechanism must favor geminal diamination. This could involve:
-
Alternative Halogenated Precursors : Using 1,1-dichloropropane instead of 1,2-DCP.
-
Catalyst Modification : Employing sterically hindered catalysts to promote geminal NH₂ attachment.
Condensation with Salicylaldehyde Derivatives
This compound forms via Schiff base condensation between 1,1-propanediamine and sulfonated salicylaldehyde. While direct methods are unlisted, analogous protocols for N,N'-bis-salicylidene-1,2-propanediamine provide a framework.
Aldol Condensation Protocol
Patent CN114105812B outlines a high-yield (>98%) method for bis-salicylidene derivatives:
Procedure
-
Reaction Setup :
-
1,2-Propanediamine solution, salicylaldehyde, toluene solvent, and ester compounds (e.g., ethyl acetate) are mixed.
-
Molar ratio diamine:salicylaldehyde = 1:2.
-
-
Reaction Conditions :
-
Workup :
Modifications for Sulfonation
To introduce sulfonic groups:
-
Sulfonated Salicylaldehyde : Pre-sulfonate salicylaldehyde using H₂SO₄ or SO₃ prior to condensation.
-
Post-Sulfonation : Treat the bis-salicylidene product with sulfonating agents, though this risks over-sulfonation.
Critical Analysis of Methodologies
Efficiency and Yield Comparisons
Challenges for 1,1-Propanediamine Synthesis
-
Isomeric Selectivity : Avoiding 1,2 or 1,3-diamine byproducts requires precise control of reaction kinetics.
-
Catalyst Design : Steric and electronic tuning to favor geminal NH₂ formation.
Structural and Functional Insights
This compound’s disulfonic groups enhance solubility and metal-chelation capacity. In biochemical contexts, it inhibits ferredoxin:NADP+ reductase (FNR) without affecting cytochrome C reduction, suggesting selective interaction with flavin domains.
Coordination Chemistry
The compound’s ability to passivate metal ions (e.g., Cu²⁺, Ni²⁺) stems from its tetradentate N₂O₂ donor sites. Comparative studies with TEM-1 β-lactamase show disulfide bonds stabilize protein structures , hinting at analogous stabilization in metal complexes.
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for preparing Disulfodisalicylidenepropane-1,1-diamine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of 1,1-diamine derivatives often involves Schiff base condensation between a diamine (e.g., propane-1,1-diamine) and aldehydes (e.g., salicylaldehyde derivatives). Optimization includes controlling stoichiometry, solvent polarity (e.g., ethanol or methanol), and reaction time under reflux. For sulfonation, post-synthetic modification with sulfonic acid groups requires careful pH adjustment to avoid decomposition. Characterization via FT-IR and NMR can confirm imine bond formation and sulfonic group incorporation .
Q. Which analytical techniques are most reliable for characterizing the purity and structural integrity of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV-Vis detection is recommended for purity assessment, while LC-MS/MS provides molecular weight confirmation and fragmentation patterns for structural validation. For example, protonated molecular ions (e.g., m/z 374 in nitenpyram analogs) and characteristic fragment peaks (e.g., m/z 126, 155) help identify structural motifs like chloropyridinyl groups or sulfonic moieties .
Advanced Research Questions
Q. How can density functional theory (DFT) models predict the electronic properties and stability of this compound?
- Methodological Answer : DFT calculations using functionals like B3LYP or the Colle-Salvetti correlation-energy formula (adapted for local kinetic-energy density) can simulate electron density distributions, HOMO-LUMO gaps, and thermodynamic stability. Basis sets such as 6-31G* are suitable for geometry optimization. Comparative studies with experimental UV-Vis spectra validate computational predictions of electronic transitions .
Q. What experimental approaches are effective for analyzing the degradation pathways of this compound in environmental or biological systems?
- Methodological Answer : Metabolite identification requires incubating the compound with microbial strains (e.g., Ochrobactrum sp.) or environmental matrices, followed by LC-MS/MS analysis. Assigning retention times (RTs) and fragmentation patterns (e.g., m/z 170 for N-((6-chloropyridin-3-yl)methyl) ethanamine) helps map catabolic pathways. Isotopic labeling (e.g., ¹⁵N) can track amine group transformations .
Q. How can conformational analysis resolve structural ambiguities in this compound derivatives?
- Methodological Answer : X-ray crystallography provides definitive bond angles and dihedral angles for the Schiff base core. Dynamic NMR studies in polar solvents (e.g., DMSO-d₆) reveal rotational barriers around imine bonds. For sulfonic groups, vibrational spectroscopy (Raman) coupled with DFT simulations distinguishes between sulfonate (SO₃⁻) and sulfonic acid (SO₃H) conformers .
Q. What strategies mitigate contradictions in experimental data, such as discrepancies between theoretical and observed reactivity?
- Methodological Answer : Systematic validation using hybrid methods—e.g., comparing DFT-predicted reaction energies with calorimetric data—resolves theoretical-experimental gaps. For catalytic studies, kinetic isotope effects (KIEs) and Hammett plots clarify mechanistic pathways. Contradictory spectroscopic data may arise from solvent effects or impurities, necessitating multi-technique cross-validation (e.g., NMR, MS, and XRD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
